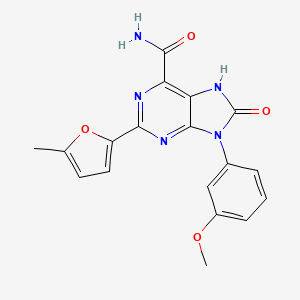
9-(3-methoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(3-methoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C18H15N5O4 and its molecular weight is 365.349. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
9-(3-methoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention for its potential biological activities. Its unique structure, featuring a methoxyphenyl group and a furan moiety, suggests possible interactions with various biological targets, making it a compound of interest in medicinal chemistry.
Molecular Characteristics
- Molecular Formula : C18H15N5O4
- Molecular Weight : 365.35 g/mol
- IUPAC Name : 9-(3-methoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-7H-purine-6-carboxamide
Biological Activity Overview
The biological activity of this compound has been explored in several contexts, including:
- Anticancer Activity : Preliminary studies indicate that the compound may exhibit cytotoxic effects on various cancer cell lines.
- Antimicrobial Properties : The structural features suggest potential efficacy against bacterial and fungal pathogens.
- Enzyme Inhibition : There is potential for interaction with specific enzymes, which may lead to therapeutic applications.
Anticancer Activity
Research has indicated that compounds similar to this compound can inhibit cancer cell proliferation. For instance, studies have reported IC50 values for related derivatives in various cancer cell lines, suggesting a promising anticancer profile.
Case Study: IC50 Values
In vitro studies have shown the following IC50 values for related compounds:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | LNCaP | 10.20 |
| Compound B | T47-D | 1.33 |
| Compound C | PC-3 | 3.29 |
These results highlight the potential of these compounds in targeting specific cancer types and warrant further investigation into their mechanisms of action.
The proposed mechanism of action involves:
- Enzyme Interaction : Binding to specific enzymes or receptors that regulate cellular processes.
- Signal Transduction Modulation : Altering pathways related to cell growth and apoptosis.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells through mitochondrial pathways.
Antimicrobial Activity
The presence of the furan and methoxy groups may enhance the antimicrobial properties of the compound. Studies have suggested that similar purine derivatives possess broad-spectrum activity against various microbial strains.
Research Findings and Future Directions
While preliminary findings are promising, further research is necessary to fully elucidate the biological activity of this compound. Future studies should focus on:
- Comprehensive pharmacological evaluations.
- Detailed studies on the compound's interaction with biological targets.
- Exploration of structure–activity relationships to optimize efficacy.
Propriétés
IUPAC Name |
9-(3-methoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O4/c1-9-6-7-12(27-9)16-20-13(15(19)24)14-17(22-16)23(18(25)21-14)10-4-3-5-11(8-10)26-2/h3-8H,1-2H3,(H2,19,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBCBIQPSZOTFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=CC=C4)OC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













